molecular formula C23H16Cl2N2O2 B444638 (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 330837-15-5

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B444638
CAS RN: 330837-15-5
M. Wt: 423.3g/mol
InChI Key: UQKNXKFXSGPMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene backbone, which is a common structure in many natural products and pharmaceuticals. The molecule also has a benzyl group attached to a nitrogen atom, and a 2,4-dichlorophenyl group attached via an imine linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring system, which consists of a benzene ring fused to a heterocyclic pyran ring. The benzyl group would be a phenyl ring attached to the molecule via a methylene bridge. The 2,4-dichlorophenyl group would be a phenyl ring substituted with two chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups would likely result in relatively high melting and boiling points. The compound might also exhibit significant UV/Vis absorption due to the conjugated system of pi electrons in the aromatic rings .

Mechanism of Action

The exact mechanism of action of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key transcription factor involved in inflammation. This compound has also been shown to inhibit the activity of various enzymes involved in oxidative stress, such as NADPH oxidase and xanthine oxidase. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell cycle progression, possibly through the inhibition of various signaling pathways such as PI3K/Akt and MAPK/ERK.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and multiple sclerosis, as well as inhibit tumor growth in various cancer models.

Advantages and Limitations for Lab Experiments

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has several advantages as a research tool, including its high purity and stability, and its ability to exhibit multiple biological activities. However, there are also some limitations to using this compound in lab experiments. For example, the compound may have limited solubility in certain solvents, which can affect its bioavailability and activity. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective derivatives of the compound, which may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the investigation of the potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other signaling pathways and molecules. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent in humans.

Synthesis Methods

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dichlorobenzaldehyde with benzylamine in the presence of a base, followed by the condensation of the resulting imine with 3-acetylcoumarin. The product is then treated with hydrochloric acid to obtain this compound in high yield and purity.

Scientific Research Applications

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have anticancer properties, inhibiting the growth and proliferation of various cancer cell lines. Additionally, this compound has been studied for its potential neuroprotective effects, with promising results in models of Parkinson's disease and Alzheimer's disease.

Safety and Hazards

The safety and hazards of this compound would depend on various factors including its reactivity, toxicity, and environmental impact. As a general rule, handling of compounds with similar functional groups requires appropriate safety measures to prevent exposure and environmental release .

properties

IUPAC Name

N-benzyl-2-(2,4-dichlorophenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c24-17-10-11-20(19(25)13-17)27-23-18(12-16-8-4-5-9-21(16)29-23)22(28)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKNXKFXSGPMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.